12-Iodododecanoic acid
Overview
Description
12-Iodododecanoic acid is an organic compound with the molecular formula C12H23IO2. It is a derivative of dodecanoic acid, where an iodine atom is substituted at the 12th carbon position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-iodododecanoic acid typically involves the iodination of dodecanoic acid. One common method is the reaction of dodecanoic acid with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired iodinated product .
Industrial Production Methods: Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, biotechnological approaches using engineered microorganisms may offer sustainable and efficient production methods .
Chemical Reactions Analysis
Types of Reactions: 12-Iodododecanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding aldehydes or ketones, and reduced to form alcohols.
Esterification: Reaction with alcohols to form esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Oxidation: Formation of dodecanedioic acid or corresponding aldehydes.
Reduction: Formation of dodecanol.
Scientific Research Applications
12-Iodododecanoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Utilized in the study of lipid metabolism and as a probe for investigating biological processes involving fatty acids.
Industry: Employed in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of polymers
Mechanism of Action
The mechanism of action of 12-iodododecanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into lipid membranes, affecting membrane fluidity and function. It may also act as a substrate for enzymes involved in fatty acid metabolism, influencing various metabolic pathways .
Comparison with Similar Compounds
12-Bromododecanoic Acid: Similar structure with a bromine atom instead of iodine.
12-Aminododecanoic Acid: Contains an amino group at the 12th position.
Dodecanoic Acid: The parent compound without any halogen or functional group substitution
Uniqueness: 12-Iodododecanoic acid is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential for radiolabeling. This makes it particularly valuable in applications requiring specific labeling or tracking of molecules .
Properties
IUPAC Name |
12-iodododecanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23IO2/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h1-11H2,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVAKIKQYWNTKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327518 | |
Record name | 12-Iodododecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71736-19-1 | |
Record name | 12-Iodododecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 12-Iodododecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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